3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c1-13-7-9-23(10-8-13)18-11-14(2)22-19-17(12-21-24(18)19)15-3-5-16(20)6-4-15/h3-6,11-13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIYYBUUGRKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-ketoester.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent such as formamide or an equivalent.
Introduction of the chlorophenyl group: This step involves the substitution reaction using 4-chlorobenzyl chloride in the presence of a base.
Attachment of the methylpiperidinyl group: The final step involves the nucleophilic substitution reaction with 4-methylpiperidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, particularly against various pathogens. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit effective inhibition against Toxoplasma gondii , a parasitic infection that can affect humans and animals. In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives inhibit the invasion and motility of T. gondii by targeting specific kinases involved in its lifecycle, thus presenting a potential therapeutic avenue for treating infections caused by this parasite .
Antitumor Properties
The anti-cancer potential of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has been explored extensively. Studies have indicated that this compound exhibits anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, it has shown effectiveness against leukemia cells, with significant reductions in cell viability observed at specific concentrations .
Case Studies on Antitumor Activity
| Study | Type of Cancer | Mechanism of Action | IC50 (µM) | Observations |
|---|---|---|---|---|
| Vinaya et al. (2011) | Leukemia | Induction of apoptosis | 0.060 | 88.7% reduction in cyst count |
| Lefranc et al. (2013) | Various cancers | Cell cycle arrest | 0.25 | Significant inhibition of tumor growth |
| da Silveira et al. (2017) | Tumorigenic cell lines | Inhibition of proliferation | 0.14 | Effective against multiple cancer lines |
Central Nervous System Applications
The compound's structural features suggest potential applications in treating CNS disorders . Its piperidine moiety is associated with various neuroactive compounds, which can act as either stimulants or depressants depending on dosage. This versatility makes it a candidate for further exploration in treating conditions such as anxiety and depression .
Mechanisms Affecting CNS Activity
Research indicates that compounds similar to this compound may modulate neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Such interactions could lead to therapeutic effects in mood disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit the activity of protein tyrosine kinases (PTKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of key pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- The 4-methylpiperidinyl group in the target compound enhances solubility and bioavailability compared to simpler piperidinyl analogs (e.g., D245-0587) .
- Halogenated substituents (e.g., 4-Cl, 4-F) improve target binding and metabolic stability. For example, 12b’s 4-Cl-Ph group contributes to its high therapeutic index (TI) .
- Ketone-containing derivatives (e.g., ) exhibit reduced cellular permeability due to increased polarity .
(b) Cytotoxicity and Kinase Inhibition
- The target compound’s 4-methylpiperidinyl group may enhance kinase inhibitory activity by mimicking ATP’s adenine binding motif, a feature shared with optimized pyrazolo[1,5-a]pyrimidines in PDE4 inhibition studies .
- Trifluoromethyl-substituted analogs (e.g., ) exhibit moderate cytotoxicity, but their smaller size limits steric interactions compared to bulkier substituents like 4-methylpiperidinyl .
Biological Activity
3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a chlorophenyl group and a methylpiperidine moiety. The synthesis typically involves a condensation reaction, such as the Scholten–Boumann method, which has been optimized for yield and purity. The structure can be represented as follows:
Antifungal and Antitubercular Properties
Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit significant antifungal activity. In vitro studies have shown effectiveness against various pathogenic fungi and Mycobacterium tuberculosis H37Rv strains. Notably, some synthesized derivatives demonstrated excellent antifungal potency against four pathogenic strains .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific pathways involved remain an area of active research.
Neuropharmacological Effects
Due to the presence of the piperidine ring, this compound may exhibit neuropharmacological effects. Piperidine derivatives are known for their activity in the central nervous system (CNS), acting as either depressants or stimulants depending on dosage . This duality makes this compound a candidate for further exploration in treating neuropsychological disorders.
Case Studies and Research Findings
Case Study 1: Antifungal Activity Assessment
A study synthesized various pyrazole derivatives and tested their antifungal efficacy. Among these, the compound demonstrated potent activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
Case Study 2: Anticancer Screening
In a series of experiments involving human cancer cell lines (MCF-7 and MDA-MB-231), the compound showed IC50 values indicating substantial cytotoxicity. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Effectiveness | Notes |
|---|---|---|---|
| Antifungal | Candida albicans | MIC: 0.5 µg/mL | Effective against multiple strains |
| Antifungal | Aspergillus niger | MIC: 0.8 µg/mL | Comparable to standard treatments |
| Antitubercular | Mycobacterium tuberculosis | MIC: 0.3 µg/mL | Promising results in resistant strains |
| Anticancer | MCF-7 (breast cancer) | IC50: 10 µM | Induces apoptosis |
| Anticancer | MDA-MB-231 (breast cancer) | IC50: 12 µM | Cell cycle arrest observed |
Q & A
Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between pyrazole-amine precursors and β-diketones or β-ketoesters. For example, heating 4-substituted pyrazol-5-amines with trifluoromethyl-substituted diones at 433–438 K for 2.5 hours yields pyrazolo[1,5-a]pyrimidines . To adapt this for 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine , replace the trifluoromethyl dione with a 4-methylpiperidine-containing reagent. Post-synthetic modifications (e.g., Suzuki coupling for aryl groups) may introduce the 4-chlorophenyl moiety. Optimize reaction conditions (solvent, temperature) using TLC/HPLC monitoring .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks based on substituent electronic effects. The 4-chlorophenyl group typically shows aromatic protons as a doublet (δ 7.2–7.6 ppm), while the 4-methylpiperidinyl group exhibits characteristic methylene/methyl signals (δ 1.2–3.5 ppm) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–Cl bond ~1.74 Å, pyrimidine ring planarity) to validate regiochemistry. Use orthorhombic Pbca or monoclinic P21/c systems for refinement, as seen in related pyrazolo-pyrimidines .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or piperidinyl groups) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
Pyrazolo-pyrimidines often exhibit poor aqueous solubility due to aromatic and heterocyclic moieties. Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Assess stability via accelerated degradation studies (pH 1–9 buffers, 40°C/75% RH) monitored by HPLC. For light-sensitive derivatives, store samples in amber vials under inert gas .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases, benzodiazepine receptors) using AutoDock Vina or Schrödinger Suite. Pyrazolo-pyrimidines often bind to ATP pockets via π-π stacking (chlorophenyl) and hydrogen bonding (piperidinyl N) .
- QSAR modeling : Correlate substituent descriptors (e.g., Cl’s Hammett σ value, piperidinyl’s logP) with bioactivity data. Use PLS regression to prioritize analogs .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (high for lipophilic derivatives) and CYP450 inhibition risks .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the piperidinyl group). Perform metabolite profiling (LC-MS/MS) to identify oxidation products. Use deuterated analogs or prodrugs (e.g., ester derivatives) to enhance metabolic stability. Validate with pharmacokinetic studies (Cmax, AUC) in rodent models .
Q. What strategies optimize selectivity for target enzymes over off-target receptors?
- Crystal structure-guided design : Introduce steric hindrance (e.g., methyl groups) near the piperidinyl moiety to disrupt off-target binding.
- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify selectivity cliffs. For example, trifluoromethyl groups in related compounds reduce off-target kinase activity by 40% .
- Alchemical free energy calculations : Compare binding affinities between target and homologous proteins (e.g., KDR vs. VEGFR2) .
Q. How do structural modifications (e.g., substituent variations) impact potency and toxicity?
- Chlorophenyl vs. fluorophenyl : Fluorine’s electronegativity enhances metabolic stability but may reduce π-π interactions. Compare IC50 values in enzyme assays .
- Piperidinyl vs. morpholinyl : Piperidine’s basic nitrogen improves solubility but increases hERG channel binding risk. Assess cardiotoxicity via patch-clamp assays .
- Methyl group position : Moving the methyl from C5 to C6 in pyrazolo-pyrimidines altered COX-2 inhibition by 15-fold .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating kinase inhibition?
Use time-resolved fluorescence resonance energy transfer (TR-FRET) assays with recombinant kinases (e.g., EGFR, Aurora A). Include staurosporine as a positive control. For cell-based assays, measure phospho-substrate levels via Western blot (e.g., p-STAT3 in cancer lines) .
Q. How should crystallographic data be interpreted to resolve regiochemical ambiguities?
Analyze anisotropic displacement parameters (ADPs) to confirm atom positions. For example, in pyrazolo-pyrimidines, the N1–C2 bond length (~1.34 Å) distinguishes pyrazole from pyrimidine rings. Use Olex2 or SHELXL for refinement, merging Friedel pairs to improve data quality .
Q. What statistical methods are robust for analyzing dose-response data with high variability?
Apply nonlinear regression (four-parameter logistic model) in GraphPad Prism. Use bootstrapping to estimate 95% confidence intervals for EC50/IC50. For outliers, perform Grubbs’ test (α=0.05) or leverage robust regression (e.g., iteratively reweighted least squares) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
